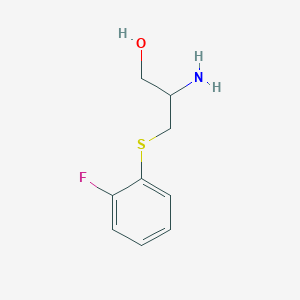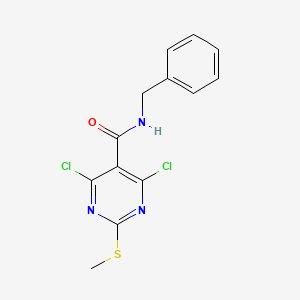
N-benzyl-4,6-dichloro-2-(methylthio)pyrimidine-5-carboxamide
描述
N-benzyl-4,6-dichloro-2-(methylthio)pyrimidine-5-carboxamide is a chemical compound with the molecular formula C12H9Cl2N3O2S. This compound is known for its unique structure, which includes a pyrimidine ring substituted with chlorine atoms at positions 4 and 6, a methylsulfanyl group at position 2, and a carboxylic acid benzylamide group at position 5. It is used in various scientific research applications due to its interesting chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4,6-dichloro-2-(methylthio)pyrimidine-5-carboxamide typically involves multiple stepsThe final step involves the formation of the benzylamide derivative through an amide coupling reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
N-benzyl-4,6-dichloro-2-(methylthio)pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Amide Coupling Reactions: The carboxylic acid group can form amides with different amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Amide Coupling Reactions: Reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines.
Oxidation Reactions: Products include sulfoxides and sulfones.
Amide Coupling Reactions: Products include different amide derivatives.
科学研究应用
N-benzyl-4,6-dichloro-2-(methylthio)pyrimidine-5-carboxamide is used in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of N-benzyl-4,6-dichloro-2-(methylthio)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and the nature of the target. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule .
相似化合物的比较
Similar Compounds
- 4,6-Dichloro-2-methylsulfanylpyrimidine-5-carboxylic acid
- 4,6-Dichloro-2-methylsulfanylpyrimidine-5-carboxylic acid methyl ester
- 4,6-Dichloro-2-methylsulfanylpyrimidine-5-carboxylic acid ethylamide
Uniqueness
N-benzyl-4,6-dichloro-2-(methylthio)pyrimidine-5-carboxamide is unique due to its benzylamide group, which imparts specific chemical properties and biological activities. This makes it distinct from other similar compounds that may have different substituents at the carboxylic acid position .
属性
分子式 |
C13H11Cl2N3OS |
|---|---|
分子量 |
328.2 g/mol |
IUPAC 名称 |
N-benzyl-4,6-dichloro-2-methylsulfanylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C13H11Cl2N3OS/c1-20-13-17-10(14)9(11(15)18-13)12(19)16-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,16,19) |
InChI 键 |
SJXFVWHMSYNKHQ-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC(=C(C(=N1)Cl)C(=O)NCC2=CC=CC=C2)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-azabicyclo[2.2.2]octan-4-yl 2-oxo-2-thiophen-2-ylacetate](/img/structure/B8382831.png)
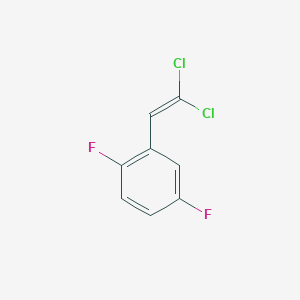
![methyl 6-iodo-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B8382844.png)
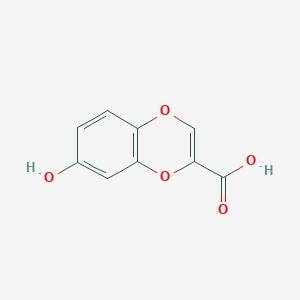
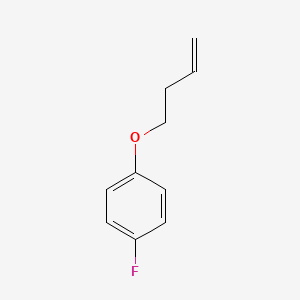

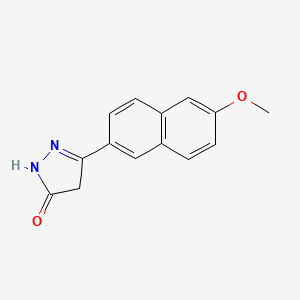
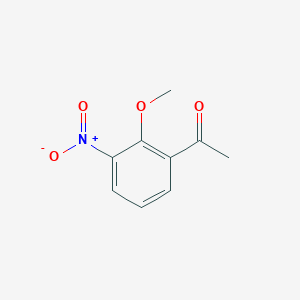
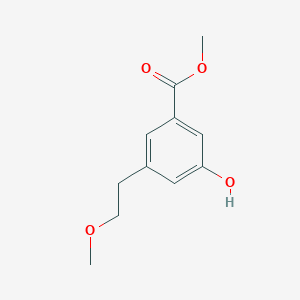
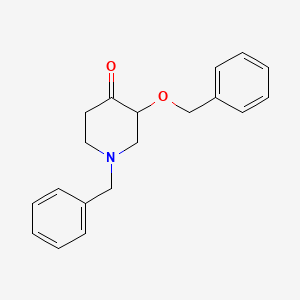
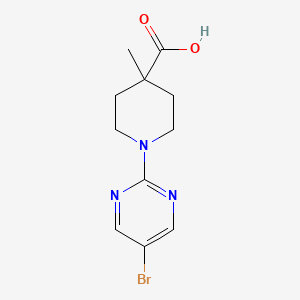
![Ethanol, 2-[(2,2,2-trifluoro-1-methylethyl)amino]-](/img/structure/B8382894.png)

